molecular formula C15H10BrN3O2S B2896928 (2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 897735-63-6

(2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2896928
CAS No.: 897735-63-6
M. Wt: 376.23
InChI Key: QVRZEFPSXOJMCD-BQYQJAHWSA-N
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Description

(2E)-N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a high-purity synthetic compound designed for pharmaceutical and agrochemical research. Its molecular structure incorporates a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 4-bromophenyl substituent at the 5-position of the oxadiazole ring and the (2E)-3-(thiophen-2-yl)prop-2-enamide group at the 2-position create a unique pharmacophore with significant research potential. This compound is of particular interest in antiviral drug discovery. Structural analogs featuring 1,3,4-oxadiazole rings coupled with thiophene motifs have demonstrated promising inhibitory activity against the Dengue virus NS5 polymerase, a key viral enzyme, exhibiting submicromolar efficacy across all four serotypes . The presence of the bromine atom offers a versatile synthetic handle for further structural elaboration via cross-coupling reactions, facilitating extensive Structure-Activity Relationship (SAR) studies. Furthermore, the 1,3,4-oxadiazole nucleus is widely investigated for its cytotoxic properties. Related compounds bearing this heterocycle have shown potent activity against various cancerous cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells, functioning through mechanisms such as apoptosis induction and caspase activation . The (E)-configured double bond in the propenamide chain is a critical structural feature that likely influences the molecule's planarity and its ability to interact with biological targets. This chemical is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2S/c16-11-5-3-10(4-6-11)14-18-19-15(21-14)17-13(20)8-7-12-2-1-9-22-12/h1-9H,(H,17,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRZEFPSXOJMCD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide , with the molecular formula C15H10BrN3O2S, is a member of the oxadiazole class of compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound features a bromophenyl group and a thiophenyl moiety attached to an oxadiazole ring. The presence of these functional groups may contribute to its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating its potential as an anticancer agent .
  • Mechanism of Action : Flow cytometry assays revealed that similar compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways, suggesting that they may disrupt cellular machinery involved in DNA replication and cell cycle progression .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A related series of oxadiazoles demonstrated activity against dengue virus polymerase, with some derivatives showing submicromolar potency against all four dengue virus serotypes . This suggests that structural modifications in oxadiazole compounds can lead to promising antiviral agents.

Research Findings and Case Studies

Study ReferenceBiological ActivityKey Findings
MDPI (2020) AnticancerCompounds exhibited cytotoxicity against MCF-7 and MEL-8 with IC50 values in micromolar range. Induction of apoptosis via p53 pathway was observed.
PubMed (2016) AntiviralDemonstrated submicromolar activity against dengue virus; structural modifications enhanced efficacy.
PMC (2017) AnticancerSimilar oxadiazole derivatives showed significant cytotoxic effects and induced apoptosis in multiple cancer cell lines.

The biological activity of This compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The oxadiazole ring can participate in hydrogen bonding and π–π interactions with target enzymes or receptors.
  • Induction of Apoptosis : By activating apoptotic pathways through p53 modulation and caspase activation, this compound may effectively trigger cell death in malignant cells.
  • Antiviral Mechanism : For antiviral activity, it is hypothesized that the compound may inhibit viral polymerases or other essential viral proteins, preventing viral replication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₆H₁₁BrN₃O₂S* ~388.3 Not Reported 4-Bromophenyl, Thiophen-2-yl
(2E)-3-(4-Bromophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide C₁₉H₁₆BrN₃O₃ 414.3 Not Reported 4-Bromophenyl, 4-Methoxyphenyl
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine C₈H₅BrN₃S 255.1 Not Reported 4-Bromophenyl, Thiadiazole
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.5 134–136 Thiazole, Methylphenyl
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide C₁₈H₁₂BrF₃N₃O₂S 464.3 Not Reported 4-Bromophenyl, Trifluoromethylphenyl

*Estimated based on structural similarity.

Key Observations:

  • Substituent Effects : The target compound’s thiophen-2-yl group contrasts with methoxyphenyl (electron-donating) or trifluoromethylphenyl (electron-withdrawing) groups in analogues, altering electronic properties and steric bulk .
  • Melting Points : Analogues with flexible sulfanyl linkages (e.g., compound 7c ) exhibit lower melting points (~134°C) compared to rigid oxadiazole-thiophene conjugates (melting point data unavailable for the target compound).

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons

Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound Expected peaks: ~1620 (C=N), ~1595 (C=C), ~785 (C-Br) Predicted: 8.3–8.5 (CH=N), 7.5–7.8 (Ar-H, thiophene)
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine 785 (C-Br) Not Reported
Compound 2c (Thiadiazole derivative) 2595 (-SH), 1620 (C=N), 785 (C-Br) 13.0 (-SH), 8.36 (CH=N), 7.52–7.77 (Ar-H)
Compound 8d (Oxadiazole derivative) 3270 (N-H), 1665 (C=O) 2.35 (CH₃), 7.20–7.80 (Ar-H)

Key Observations:

  • The target compound’s IR spectrum is expected to align with oxadiazole derivatives (C=N stretch ~1620 cm⁻¹) and aromatic C=C vibrations (~1595 cm⁻¹) .
  • The absence of -SH or sulfanyl groups distinguishes it from thiadiazole analogues (e.g., compound 2c ).

Anticonvulsant Activity :

  • The analogue (2E)-3-(4-Bromophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide demonstrates significant anticonvulsant activity in MES and pentylenetetrazole tests . The thiophene moiety in the target compound may enhance blood-brain barrier penetration due to increased lipophilicity.

Anticancer Potential:

  • Oxadiazole derivatives (e.g., PARP inhibitors in ) show efficacy in breast cancer models. The bromophenyl group in the target compound could enhance DNA intercalation or enzyme inhibition.

Preparation Methods

Cyclization of N,N′-Diacylhydrazines

The most widely used method involves treating N,N′-diacylhydrazines with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in non-polar solvents such as toluene or dichloromethane. For example, 4-bromobenzoic acid is first converted to its hydrazide derivative via reaction with hydrazine hydrate. Subsequent acylation with a second equivalent of 4-bromobenzoyl chloride yields N,N′-bis(4-bromobenzoyl)hydrazine. Cyclization with POCl₃ at 80–100°C generates 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole.

Key Reaction Conditions

  • Solvent : Toluene or dichloromethane
  • Catalyst : POCl₃ (2–3 equivalents)
  • Temperature : 80–100°C
  • Yield : 70–85%

Alternative Green Chemistry Approaches

Mechanochemical synthesis via grinding has emerged as a solvent-free alternative. A mixture of 4-bromobenzohydrazide and 4-bromobenzoyl chloride is ground in a ball mill with potassium carbonate (K₂CO₃) as a base. This method achieves cyclization at room temperature in 60–75% yield, reducing environmental impact.

Functionalization of the Oxadiazole Amine

The 2-amino group on the 1,3,4-oxadiazole is critical for subsequent coupling reactions.

Palladium-Catalyzed Cross-Coupling

In a reported protocol, 2-amino-5-(4-bromophenyl)-1,3,4-oxadiazole undergoes Suzuki-Miyaura coupling with boronic esters to introduce aromatic substituents. However, for the target compound, the amine group is directly acylated without cross-coupling.

Synthesis of the α,β-Unsaturated Enamide Moiety

The (2E)-3-(thiophen-2-yl)prop-2-enoyl group is synthesized via Knoevenagel condensation followed by acyl chloride formation.

Knoevenagel Condensation

Thiophene-2-carbaldehyde reacts with malonic acid in the presence of piperidine as a catalyst to yield (2E)-3-(thiophen-2-yl)acrylic acid. This step is typically conducted in ethanol under reflux (78°C) for 6–8 hours, achieving 80–90% conversion.

Acyl Chloride Formation

The acrylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used immediately in the next step.

Final Coupling Reaction

The oxadiazole amine and enamide acyl chloride are coupled under Schotten-Baumann conditions.

Amide Bond Formation

A solution of 2-amino-5-(4-bromophenyl)-1,3,4-oxadiazole in tetrahydrofuran (THF) is added dropwise to (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Data

Parameter Optimal Value Yield (%)
Solvent THF 85
Base Triethylamine 82
Temperature 0°C → Room Temp 78

Comparative Analysis of Synthetic Routes

Traditional vs. Green Methods

Method Advantages Limitations Yield (%)
POCl₃ Cyclization High yield Toxic reagents 85
Mechanochemical Solvent-free Lower yield 65

Critical Side Reactions

  • Hydrolysis of the acyl chloride intermediate to carboxylic acid (mitigated by anhydrous conditions).
  • Over-oxidation of the thiophene ring (avoided by controlling reaction temperature).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 15.6 Hz, 1H, CH=CO), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (m, 2H, Thiophene-H), 6.95 (d, J = 15.6 Hz, 1H, CH=CS).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₁BrN₃O₂S : 396.9704
  • Observed : 396.9706 [M+H]⁺.

Industrial-Scale Considerations

Large-scale production requires continuous flow reactors for the cyclization and coupling steps to enhance reproducibility. Pd-catalyzed reactions are cost-prohibitive at scale, favoring mechanochemical methods despite lower yields.

Q & A

Basic: How can the synthesis of (2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide be optimized for improved yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Formation of the 1,3,4-oxadiazole core : Reacting 4-bromobenzoyl hydrazide with carbon disulfide under basic conditions (e.g., KOH) to form the oxadiazole ring .
  • Enamide coupling : Utilizing a Wittig or Horner-Wadsworth-Emmons reaction to introduce the thiophene-prop-2-enamide moiety, ensuring stereochemical control (E-configuration) via reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.
    Optimization Tips :
  • Use catalysts like EDCI/HOBt for amide bond formation to reduce side products .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Basic: What spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, oxadiazole carbons at ~160–165 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals for the prop-2-enamide chain and aromatic systems .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 402.99 for C₁₅H₁₁BrN₃O₂S) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, particularly for the E-configuration of the enamide group .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

  • In Vitro Screening :
    • Perform cytotoxicity assays (MTT/XTT) across cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
    • Compare results with control compounds (e.g., 5-fluorouracil) to benchmark potency .
  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) or apoptotic markers (caspase-3/7) using fluorogenic substrates .
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., tubulin or DNA topoisomerases) .
    • Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining) .

Basic: What are the initial steps for assessing this compound’s in vitro biological activity?

Methodological Answer:

  • Antimicrobial Screening :
    • Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (Minimum Inhibitory Concentration) values .
  • Cytotoxicity Profiling :
    • Screen against non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity indices .
  • Solubility and Stability :
    • Determine solubility in DMSO/PBS and stability under physiological pH (7.4) using UV-Vis spectroscopy .

Advanced: How can contradictions in structure-activity relationship (SAR) data from different studies be resolved?

Methodological Answer:

  • Comparative SAR Analysis :
    • Tabulate substituent effects (Table 1) from analogous compounds (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) .
Substituent Biological Activity (IC₅₀, μM) Key Interaction
4-Bromophenyl (target)12.3 (MCF-7)Halogen bonding with EGFR
4-Chlorophenyl18.7 (MCF-7)Reduced hydrophobic contact
Thiophene-2-yl10.5 (HeLa)π-π stacking with DNA
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and phenotypic (e.g., cell migration) assays .
  • Statistical Modeling : Apply multivariate analysis (PCA or PLS) to identify dominant physicochemical drivers (e.g., logP, polar surface area) .

Advanced: What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to tubulin (PDB: 1SA0) using GROMACS/AMBER to assess stability of hydrogen bonds (e.g., oxadiazole N-atoms with Arg278) .
  • Free Energy Calculations :
    • Use MM-PBSA/GBSA to quantify binding affinities for SAR refinement .
  • Pharmacophore Modeling :
    • Generate 3D pharmacophores (e.g., hydrogen bond acceptors at oxadiazole and enamide groups) to screen virtual libraries .

Basic: How can researchers validate the stereochemical integrity of the (2E)-prop-2-enamide group?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between thiophene protons and the enamide carbonyl group to confirm the E-configuration .
  • X-ray Diffraction : Resolve the dihedral angle between the thiophene and oxadiazole rings (typically ~170° for E-isomers) .
  • UV-Vis Spectroscopy : Compare λmax with reference E/Z isomers (E-configuration shows bathochromic shifts due to conjugation) .

Advanced: What strategies mitigate off-target effects during in vivo studies?

Methodological Answer:

  • Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .
  • Metabolomic Studies : Analyze liver microsomes to predict phase I/II metabolism (e.g., bromophenyl oxidation) and potential toxic metabolites .
  • Dose Escalation : Conduct PK/PD studies in rodent models to establish therapeutic windows .

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